molecular formula C22H24F3N5O B2674557 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1172409-61-8

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2674557
CAS No.: 1172409-61-8
M. Wt: 431.463
InChI Key: IJPHZBGTCVJYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a piperazine ring, a benzo[d]imidazole moiety, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzo[d]imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : The piperazine ring can be reduced to form different derivatives.

  • Substitution: : The benzo[d]imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often employed.

Major Products Formed

  • Oxidation: : Trifluoromethyl derivatives with varying oxidation states.

  • Reduction: : Piperazine derivatives with different substituents.

  • Substitution: : Substituted benzo[d]imidazole derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trifluoromethyl group and the benzo[d]imidazole ring. Similar compounds might include other benzimidazole derivatives or piperazine-based compounds. These compounds may have different biological activities and applications, highlighting the uniqueness of this compound.

List of Similar Compounds

  • Benzimidazole derivatives: : Albendazole, Mebendazole, Thiabendazole

  • Piperazine-based compounds: : Paracetamol, Diphenhydramine

Properties

IUPAC Name

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O/c1-28-19-5-3-2-4-18(19)27-20(28)14-29-10-12-30(13-11-29)15-21(31)26-17-8-6-16(7-9-17)22(23,24)25/h2-9H,10-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPHZBGTCVJYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.